3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine
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Overview
Description
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine is a compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a propan-1-amine moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield amine derivatives.
Scientific Research Applications
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine can be compared with other trifluoromethyl-containing compounds, such as:
Fluoxetine: An antidepressant with a trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring, used in various chemical syntheses. The uniqueness of this compound lies in its combination of the oxadiazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8F3N3O |
---|---|
Molecular Weight |
195.14 g/mol |
IUPAC Name |
3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine |
InChI |
InChI=1S/C6H8F3N3O/c7-6(8,9)5-11-4(12-13-5)2-1-3-10/h1-3,10H2 |
InChI Key |
BPWRWNCCWYZZCG-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1=NOC(=N1)C(F)(F)F)CN |
Origin of Product |
United States |
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